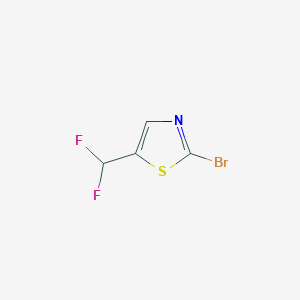

2-Bromo-5-(difluoromethyl)-1,3-thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 2-Bromo-5-(difluoromethyl)-1,3-thiazole and related compounds involves several key steps, including the preparation of intermediates like 1,3-dibromo-1,1-difluoro-2-propanone, which is a valuable synthon for introducing the bromodifluoromethyl group into the thiazole core (Colella et al., 2018). This synthetic route highlights the chemoselective nature of the process and its utility in the preparation of thiazoles with potential biological relevance.

Molecular Structure Analysis

Thiazole compounds, including 2-Bromo-5-(difluoromethyl)-1,3-thiazoles, exhibit diverse molecular structures with adjustable electronic properties due to the presence of various substituents. The thiazole core can form different dihedral angles with adjacent groups, affecting the compound's photophysical and electrochemical properties (Tao et al., 2013).

Chemical Reactions and Properties

The reactivity of this compound is significantly influenced by its bromo and difluoromethyl groups. These functionalities enable various chemical transformations, such as Br/F exchange reactions useful in radiopharmaceuticals. The compound can undergo reactions with electrophiles at specific positions, demonstrating its versatility in organic synthesis (South & Van Sant, 1991).

Physical Properties Analysis

The physical properties of thiazole derivatives, including those with bromo and difluoromethyl substituents, are closely related to their molecular structure. Factors such as crystallinity, thermal stability, and solubility are influenced by the specific arrangement and types of substituents present on the thiazole core. These properties are crucial for the compound's application in various fields (Coyanis et al., 2003).

Scientific Research Applications

Synthesis and Drug Discovery

The compound 2-Bromo-5-(difluoromethyl)-1,3-thiazole plays a crucial role in the synthesis of various chemical compounds. Colella et al. (2018) reported the use of a related synthon for chemoselective preparation of bromodifluoromethyl thiazoles, which are valuable in drug discovery programs (Colella et al., 2018).

Fluorescent Compounds

Tao et al. (2013) described the creation of thiazole-based aromatic heterocyclic fluorescent compounds. These compounds have adjustable electronic properties and are synthesized using various electron-donating and electron-withdrawing tails, including bromo and difluoromethyl groups (Tao et al., 2013).

Pharmaceutical Chemistry

Prévost et al. (2018) highlighted the preparation of highly functionalized 5-bromo-2-amino-1,3-thiazoles. These compounds, which can be synthesized using simple materials and conditions, have potential applications in pharmaceutical chemistry, particularly as inhibitors of monoacylglycerol lipase (Prévost et al., 2018).

Novel Synthesis Methods

Baker and Williams (2003) developed a method for synthesizing novel 2-amino-1,3-thiazole-5-carboxylates. This method uses ultrasonic and thermally mediated nucleophilic displacement, showcasing an innovative approach to synthesizing derivatives of this compound (Baker & Williams, 2003).

Materials Chemistry

Jiang et al. (2012) developed a facile preparation method for 2-bromodifluoromethyl benzo-1,3-diazoles, demonstrating the versatility of this compound in materials chemistry. Their method is useful for the synthesis of gem-difluoromethylene linked aryl ether compounds (Jiang et al., 2012).

Safety and Hazards

The safety data sheet for a similar compound, 2-Bromo-5-(difluoromethyl)pyridine, indicates that it is a highly flammable liquid and vapor. It may be harmful to aquatic life with long-lasting effects . It’s important to handle such compounds with care, using appropriate personal protective equipment and following safe laboratory practices .

properties

IUPAC Name |

2-bromo-5-(difluoromethyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrF2NS/c5-4-8-1-2(9-4)3(6)7/h1,3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZIGAEFJUWTZFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Br)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrF2NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1785449-20-8 |

Source

|

| Record name | 2-bromo-5-(difluoromethyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

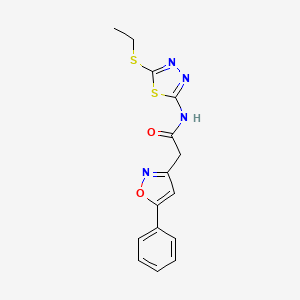

![Ethyl 2-[(3-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2485930.png)

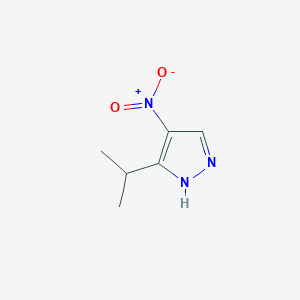

![methyl 6-acetyl-2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2485936.png)

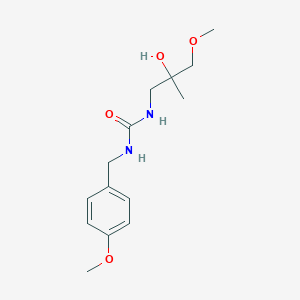

![2-(7-ethoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2485937.png)

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2485938.png)

![6-bromo-3-[[4-(morpholine-4-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2485939.png)